molecular formula C16H15N3O2 B7641327 (1-Methylimidazol-2-yl)methyl 2-methylquinoline-6-carboxylate

(1-Methylimidazol-2-yl)methyl 2-methylquinoline-6-carboxylate

Cat. No. B7641327
M. Wt: 281.31 g/mol
InChI Key: JCTAMBFUURSYPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-Methylimidazol-2-yl)methyl 2-methylquinoline-6-carboxylate, also known as IQ-1, is a small molecule inhibitor that is used in scientific research to study the Wnt signaling pathway. This pathway plays a crucial role in many biological processes, including embryonic development, tissue regeneration, and cancer. IQ-1 has been shown to selectively inhibit the Wnt pathway and has potential applications in drug discovery and development.

Mechanism of Action

(1-Methylimidazol-2-yl)methyl 2-methylquinoline-6-carboxylate selectively inhibits the Wnt signaling pathway by binding to the protein TNIK, which is a key regulator of the pathway. TNIK is involved in the activation of the Wnt pathway, and inhibition of TNIK activity leads to decreased Wnt signaling. This compound has been shown to bind to the kinase domain of TNIK and inhibit its activity, leading to decreased Wnt signaling.
Biochemical and Physiological Effects:
This compound has been shown to selectively inhibit the Wnt signaling pathway and has potential applications in drug discovery and development. The Wnt pathway plays a crucial role in many biological processes, including embryonic development, tissue regeneration, and cancer. Dysregulation of the Wnt pathway has been implicated in many diseases, including cancer, osteoporosis, and Alzheimer's disease. This compound has been shown to have anti-cancer activity in vitro and in vivo, and has potential applications in the treatment of cancer.

Advantages and Limitations for Lab Experiments

(1-Methylimidazol-2-yl)methyl 2-methylquinoline-6-carboxylate has several advantages for use in lab experiments. It is a small molecule inhibitor that is relatively easy to synthesize and purify. It selectively inhibits the Wnt pathway and has potential applications in drug discovery and development. However, there are also some limitations to its use. It may not be effective in all cell types or in vivo models, and its specificity for TNIK may be limited.

Future Directions

There are several future directions for the use of (1-Methylimidazol-2-yl)methyl 2-methylquinoline-6-carboxylate in scientific research. One area of interest is the development of more potent and selective inhibitors of the Wnt pathway. Another area of interest is the use of this compound in combination with other inhibitors or chemotherapeutic agents for the treatment of cancer. Additionally, this compound may have potential applications in the treatment of other diseases, such as osteoporosis and Alzheimer's disease, which are also associated with dysregulation of the Wnt pathway.

Synthesis Methods

The synthesis of (1-Methylimidazol-2-yl)methyl 2-methylquinoline-6-carboxylate involves several steps, starting with the reaction of 2-methylquinoline-6-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with (1-methylimidazol-2-yl)methanol in the presence of a base to form the final product, this compound. The synthesis of this compound is relatively straightforward and can be scaled up for larger quantities.

Scientific Research Applications

(1-Methylimidazol-2-yl)methyl 2-methylquinoline-6-carboxylate is primarily used in scientific research to study the Wnt signaling pathway. This pathway is involved in many biological processes, including embryonic development, tissue regeneration, and cancer. Dysregulation of the Wnt pathway has been implicated in many diseases, including cancer, osteoporosis, and Alzheimer's disease. This compound has been shown to selectively inhibit the Wnt pathway and has potential applications in drug discovery and development.

properties

IUPAC Name

(1-methylimidazol-2-yl)methyl 2-methylquinoline-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c1-11-3-4-12-9-13(5-6-14(12)18-11)16(20)21-10-15-17-7-8-19(15)2/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCTAMBFUURSYPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C=C(C=C2)C(=O)OCC3=NC=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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